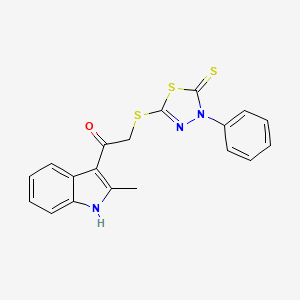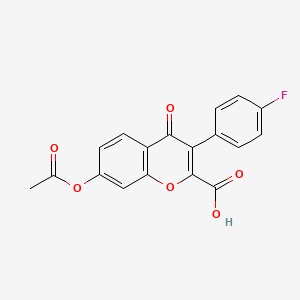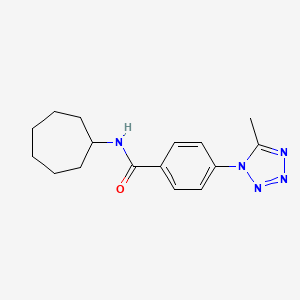![molecular formula C22H16BrN5O2 B12162043 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12162043.png)
3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-ones. This compound is characterized by its unique structure, which includes bromophenyl and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Introduction of Substituents: The bromophenyl and methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while methoxylation can be performed using methanol in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the bromine atom can produce various substituted phenyl derivatives.
科学的研究の応用
3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved can vary, but often include modulation of signal transduction pathways and gene expression.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- 3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Uniqueness
The uniqueness of 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both bromophenyl and methoxyphenyl groups provides a distinct electronic and steric environment, making it a valuable compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
特性
分子式 |
C22H16BrN5O2 |
|---|---|
分子量 |
462.3 g/mol |
IUPAC名 |
5-(4-bromophenyl)-11-(4-methoxyphenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H16BrN5O2/c1-13-19(14-3-5-15(23)6-4-14)21-25-24-20-18(28(21)26-13)11-12-27(22(20)29)16-7-9-17(30-2)10-8-16/h3-12H,1-2H3 |
InChIキー |
YJHMJNVMSAJYEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC)N=NC2=C1C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B12162000.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B12162006.png)

![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162015.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B12162025.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12162032.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone](/img/structure/B12162039.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide](/img/structure/B12162041.png)
![methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12162047.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B12162054.png)

